3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the bromination of a phenolic intermediate, followed by etherification with a suitable bromophenol.
Attachment of the ethylpiperazinylmethyl group: This is typically done through a nucleophilic substitution reaction, where the piperazine derivative is reacted with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromone derivative, while substitution of the bromine atom can lead to various substituted phenoxy derivatives.
Scientific Research Applications
3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis in vitro.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic uses.
Chemical Biology: It can be used as a probe to study the structure-activity relationships of chromen-4-one derivatives.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, it may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall or interfere with the replication of the bacterial DNA . The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with several biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(4-ethylpiperazin-1-yl)-3-methylbutan-1-one: This compound shares the ethylpiperazinyl group but differs in its core structure.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar piperazine derivatives and are also being studied for their anti-tubercular activity.
Uniqueness
3-(2-bromophenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one is unique due to its combination of a bromophenoxy group and an ethylpiperazinylmethyl group attached to a chromen-4-one core. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-(2-bromophenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-2-24-9-11-25(12-10-24)13-16-18(26)8-7-15-21(27)20(14-28-22(15)16)29-19-6-4-3-5-17(19)23/h3-8,14,26H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPSOYOXUFCSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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